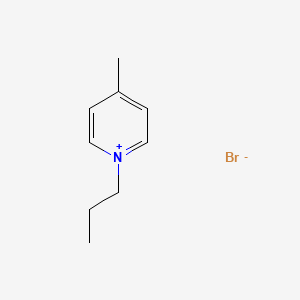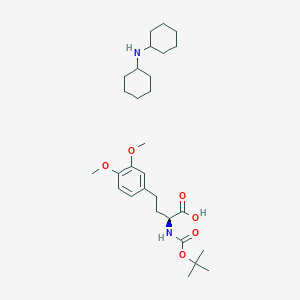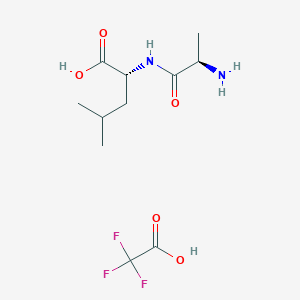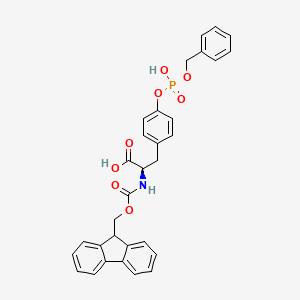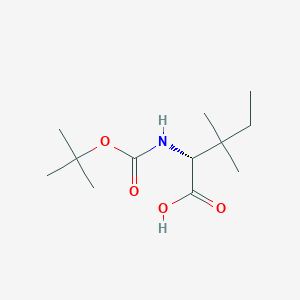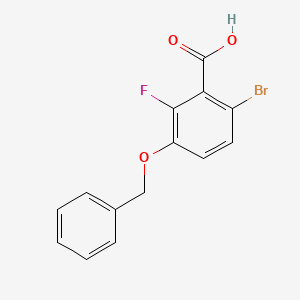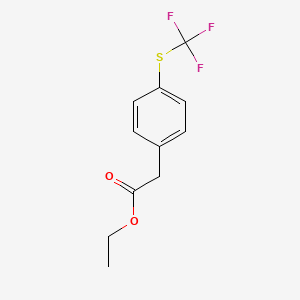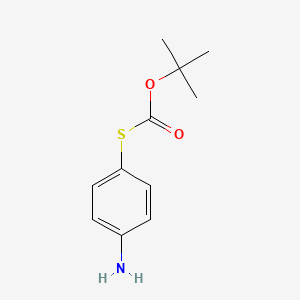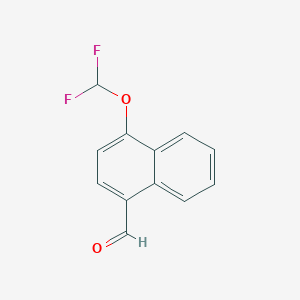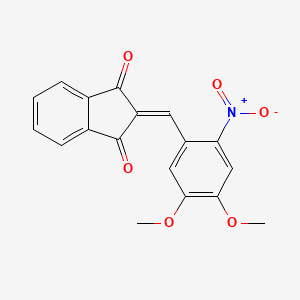
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione (2-DNP) is a highly versatile organic compound that has been used extensively in organic synthesis and in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 107-109 °C and a boiling point of 250-252 °C. 2-DNP is used in a wide range of laboratory experiments, from polymer synthesis to medicinal chemistry. It is also a useful building block for the synthesis of various compounds, including pharmaceuticals.
Aplicaciones Científicas De Investigación
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione has been used in a variety of scientific research applications, including polymer synthesis, medicinal chemistry, drug development, and drug delivery. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals. It has been used to create polymers with a range of properties, including biocompatibility, biodegradability, and resistance to heat and chemicals. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.
Mecanismo De Acción
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione acts as a catalyst in the synthesis of various compounds. It has been used to catalyze the formation of polymers from monomers, and to catalyze the formation of pharmaceuticals from other compounds. It has also been used to catalyze the formation of catalysts from other compounds.
Biochemical and Physiological Effects
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and improved coordination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time. However, it can be toxic in high concentrations, and it can react with other compounds to form potentially hazardous products.
Direcciones Futuras
For the use of 2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione include further research into its potential biochemical and physiological effects, as well as its potential applications in drug development, drug delivery, and polymer synthesis. It could also be used to create catalysts for the synthesis of various compounds, including pharmaceuticals. Additionally, further research into its use as a catalyst in the synthesis of polymers could lead to the development of new polymers with a range of properties. Finally, further research into its potential toxicity and reactivity could lead to the development of safer and more efficient laboratory protocols for its use.
Métodos De Síntesis
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione is synthesized by the reaction of 4,5-dimethoxy-2-nitrophenol and formaldehyde in the presence of an acid catalyst, such as sulfuric acid. The reaction takes place at room temperature and produces a colorless crystalline solid. The yield of the reaction is typically around 80%.
Propiedades
IUPAC Name |
2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-24-15-8-10(14(19(22)23)9-16(15)25-2)7-13-17(20)11-5-3-4-6-12(11)18(13)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUAOKCKZVITLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,5-Dimethoxy-2-nitrophenyl)methylene)indane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




